8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a thieno ring, and a furan moiety
Properties
IUPAC Name |
8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c26-17-10-11-21-19(14-17)23-20(15-28-21)22(16-6-2-1-3-7-16)24(31-23)25(29)27-12-4-8-18-9-5-13-30-18/h1-3,5-7,9-11,13-15H,4,8,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVCPZYXNUVMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thieno ring and the furan moiety. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Thieno Ring: This step may involve cyclization reactions using sulfur-containing reagents.
Attachment of the Furan Moiety: This can be done through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan moiety would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thienoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.
Case Study : A derivative of thienoquinoline demonstrated an IC50 value of 25 µM against prostate cancer cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thienoquinoline derivatives possess activity against a range of pathogenic bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | Escherichia coli | 16 | |
| Compound C | Candida albicans | 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Pain Management
There is emerging evidence that compounds with similar structures can act as modulators of P2X receptors, which are implicated in pain pathways. This suggests potential applications in pain management therapies.
Case Study : A study on piperazine derivatives showed promising results in reducing pain responses in animal models, indicating that thienoquinoline derivatives could similarly affect pain modulation .
Mechanism of Action
The mechanism of action of 8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Thienoquinolines: Compounds with similar thienoquinoline cores, which may have different substituents.
Uniqueness
What sets 8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide apart is the combination of the furan moiety with the thienoquinoline core, which may impart unique electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
The compound 8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a derivative of thienoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be summarized as follows:
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 373.88 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that thienoquinoline derivatives possess significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for these derivatives often fall within the range of 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .
-
Anticancer Activity
- Compounds within the thienoquinoline family have been investigated for their anticancer properties. Research indicates that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- For example, analogs have shown promising results against breast and lung cancer cell lines with IC₅₀ values in the low micromolar range.
- Antiviral Activity
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thienoquinolines may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or metabolic pathways critical for pathogen survival .
- Interference with Cell Division : Some studies suggest that these compounds can disrupt bacterial cell division by targeting proteins like FtsZ, which is essential for bacterial cytokinesis .
Case Studies and Research Findings
A review of recent literature reveals several significant findings:
- Antibacterial Efficacy :
- Anticancer Studies :
- Antiviral Properties :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
